![molecular formula C12H9F3O2 B2592460 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287274-78-4](/img/structure/B2592460.png)
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4,5-Trifluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a bicyclo[111]pentane core substituted with a 2,4,5-trifluorophenyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the homolytic aromatic alkylation of a suitable bicyclo[1.1.1]pentane derivative with a trifluorophenyl halide under metal-free conditions . This method often employs radical initiators and specific reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane complexes.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated derivatives of the trifluorophenyl group.
科学的研究の応用
Chemistry
In chemistry, 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure imparts unique steric and electronic properties to the compounds it forms.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluorophenyl group can improve the pharmacokinetic properties of drug candidates, making them more effective.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a trifluorophenyl group.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a pyrazinyl group instead of a trifluorophenyl group.
Uniqueness
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced stability and bioavailability are desired.
特性
IUPAC Name |
3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-7-2-9(15)8(14)1-6(7)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQLVSSJOBUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=C(C=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2592377.png)
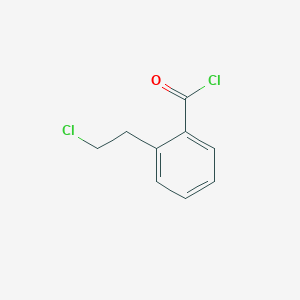
![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2592379.png)
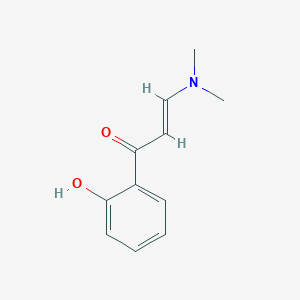
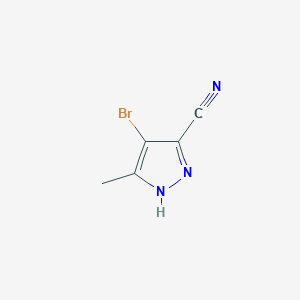
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)
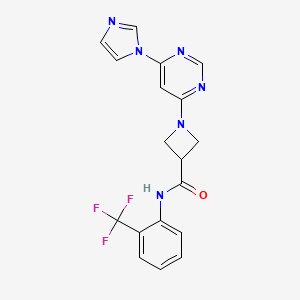

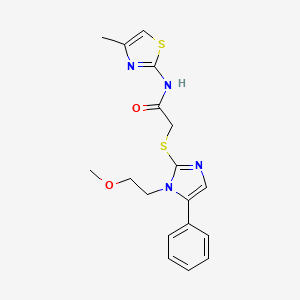
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)
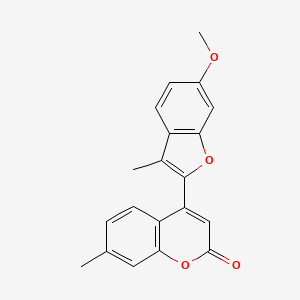
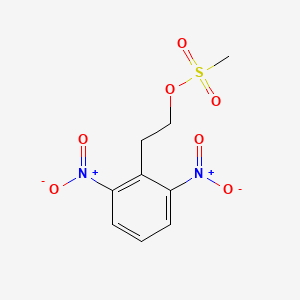
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)
